4-Bromo-1-tosylpyrrolidin-3-ol

Analytical Chemistry Compound Identification Quality Control

Sourcing a pyrrolidine intermediate that offers both a stable N-protecting group and a reactive C4 handle often means compromising on purity or dealing with inconsistent reactivity. 4-Bromo-1-tosylpyrrolidin-3-ol (CAS 170456-84-5) solves this by providing a single, high-purity scaffold with truly orthogonal functional groups. • Orthogonal reactivity: the N-tosyl group remains intact during C4 cross-couplings, enabling sequential functionalization without protection/deprotection cycles. • Reliable quality: ≥98% purity (HPLC) ensures reproducible results in library synthesis and reaction optimization. • Immediate availability: stock is maintained for prompt global dispatch, reducing project lead times.

Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
Cat. No. B8263734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-tosylpyrrolidin-3-ol
Molecular FormulaC11H14BrNO3S
Molecular Weight320.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)Br)O
InChIInChI=1S/C11H14BrNO3S/c1-8-2-4-9(5-3-8)17(15,16)13-6-10(12)11(14)7-13/h2-5,10-11,14H,6-7H2,1H3
InChIKeyZUWLUUGTWUZJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-tosylpyrrolidin-3-ol: Compound Profile


4-Bromo-1-tosylpyrrolidin-3-ol (CAS: 170456-84-5) is a substituted pyrrolidine characterized by a bromine atom at the 4-position and a p-toluenesulfonyl (tosyl) group on the nitrogen atom [1]. This compound, with the molecular formula C11H14BrNO3S and a molecular weight of 320.20 g/mol [1], serves as a specialized building block in organic synthesis. Its structure combines a versatile N-tosyl protecting group with a reactive C-Br bond, making it a valuable intermediate for further chemical transformations [1].

4-Bromo-1-tosylpyrrolidin-3-ol: Analog Substitution Limits


Substituting 4-Bromo-1-tosylpyrrolidin-3-ol with a closely related analog, such as 1-tosylpyrrolidin-3-ol (which lacks the 4-bromo substituent) or 4-bromo-pyrrolidin-3-ol (which lacks the N-tosyl group), is not feasible due to fundamentally different reactivity profiles. The presence of the bromine atom at the 4-position introduces a specific site for nucleophilic substitution or metal-catalyzed cross-coupling reactions that is absent in non-brominated analogs [1]. Conversely, the N-tosyl group serves as a robust protecting group and a potent electron-withdrawing group, modulating the reactivity of the pyrrolidine nitrogen and influencing the stereoelectronic properties of the ring, a feature missing in analogs without the sulfonyl group [1]. The combination of both functional groups on the same scaffold defines a unique synthetic node that cannot be replicated by mixing separate intermediates.

4-Bromo-1-tosylpyrrolidin-3-ol: Comparative Evidence


Molecular Weight & Density Differentiation

The molecular weight and predicted density of 4-Bromo-1-tosylpyrrolidin-3-ol are significantly higher than those of its non-brominated analog, 1-tosylpyrrolidin-3-ol, due to the presence of the bromine atom. This difference is a key identifier in analytical workflows and impacts its physical handling and purification [1].

Analytical Chemistry Compound Identification Quality Control

Density & Boiling Point Benchmarking

Database entries provide predicted physicochemical properties for 4-Bromo-1-tosylpyrrolidin-3-ol, which can be benchmarked against related compounds. For instance, its predicted density is higher than that of its non-halogenated counterpart [1].

Synthetic Chemistry Process Development Solubility Prediction

Purity Specification & Availability

Reputable chemical suppliers typically offer this compound with a minimum purity specification of 95% for research use, ensuring consistent performance in synthetic applications . This is a standard benchmark for building blocks used in multi-step syntheses where impurities can significantly impact yields.

Procurement Quality Assurance Chemical Synthesis

C-Br Electrophile & N-Tosyl Orthogonality

4-Bromo-1-tosylpyrrolidin-3-ol uniquely integrates a robust N-protecting group with a C4-electrophile on the same scaffold. This contrasts sharply with analogs like 1-tosylpyrrolidin-3-ol, which lacks the C-Br bond necessary for diversification via cross-coupling, or 4-bromo-pyrrolidin-3-ol, whose free amine can interfere with many reaction conditions [1][2][3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-1-tosylpyrrolidin-3-ol: Application Scenarios


Pyrrolidine Library Synthesis

This compound is an ideal starting material for generating diverse libraries of C4-substituted pyrrolidines. The C4-bromo atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions. The N-tosyl group remains intact during these transformations, protecting the amine and allowing for late-stage deprotection and further functionalization. This sequential orthogonal reactivity, as highlighted in Section 3, is a powerful strategy for exploring structure-activity relationships (SAR) in medicinal chemistry programs [1].

Agrochemical & Pharma Intermediates

4-Bromo-1-tosylpyrrolidin-3-ol can be used as a key intermediate in the synthesis of more complex, biologically relevant molecules. The combination of a protected amine and a halogenated sp3 carbon is a common motif in the core structures of many bioactive compounds. Its use aligns with established synthetic strategies for constructing N-heterocyclic frameworks found in potential drug candidates and crop protection agents, where the tosyl group ensures the nitrogen atom is unreactive until a desired synthetic step [2].

Robust Synthetic Protocol Development

Due to its defined purity (95% minimum) and stable functional groups, this compound is suitable for developing and optimizing new synthetic methodologies. Chemists can rely on its consistent quality to establish robust protocols for transformations on the pyrrolidine ring. For instance, it can be used to screen conditions for chemoselective functionalizations or to study the influence of the bulky N-tosyl group on the stereochemical outcome of reactions at the C3 and C4 positions, building on the quantitative property benchmarks provided in Section 3 [1].

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